REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[C:15]([OH:16])=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[CH:17](Cl)(Cl)Cl.Cl>O.C(O)C>[C:6]1([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH:17]=[O:1])[C:15]=2[OH:16])[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CC2=CC=CC=C2O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
To a warm, stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 1 h at reflux
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown gum
|
Type
|
WASH
|
Details
|
The product was eluted through a silica column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1=C(C(C=O)=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |